molecular formula C17H22N4O3 B2698520 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034244-73-8

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No. B2698520
M. Wt: 330.388
InChI Key: YLWFLRLWYPGLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a piperazine ring, an isoxazole ring, and a tetrahydrobenzo[d]isoxazole ring. Isoxazole rings are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are known for their wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole ring would likely have a planar structure, while the piperazine ring would adopt a chair conformation .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the isoxazole ring could undergo reactions at the nitrogen and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the piperazine ring could impart basicity to the compound .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with isoxazole and piperazine units have been synthesized and structurally characterized to explore their biological activity. For example, the synthesis and structural exploration of a novel bioactive heterocycle incorporating isoxazole and piperidine units demonstrated antiproliferative activity. The compound's structure was elucidated using various spectroscopic methods and X-ray diffraction, indicating a stable molecular structure supported by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Biological Activity and Potential Antipsychotic Applications

Conformationally constrained butyrophenones, incorporating elements similar to the target compound, have been evaluated for their affinity towards dopamine and serotonin receptors. These studies aim to develop new antipsychotic medications with reduced side effects. The research demonstrates the compound's potential in modulating neurotransmitter systems, indicative of its utility in treating psychiatric disorders (Raviña et al., 2000).

Antimicrobial Activity

A novel series of derivatives, structurally related to the compound of interest, have been synthesized and screened for antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents, demonstrating moderate to good efficacy against various bacterial strains (Mhaske et al., 2014).

Anticonvulsant and Sodium Channel Blocker Properties

Derivatives featuring structural motifs similar to the target compound have been synthesized and evaluated for their anticonvulsant activities. These compounds were tested in animal models, revealing their potential as sodium channel blockers and anticonvulsant agents, suggesting their application in treating epilepsy (Malik & Khan, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Isoxazole derivatives can have a range of biological effects, some of which could potentially be harmful .

Future Directions

Future research could involve the synthesis of new derivatives of this compound and the exploration of their biological activities. This could lead to the development of new drugs with improved therapeutic potential .

properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-13(10-18-23-12)11-20-6-8-21(9-7-20)17(22)16-14-4-2-3-5-15(14)24-19-16/h10H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWFLRLWYPGLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

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